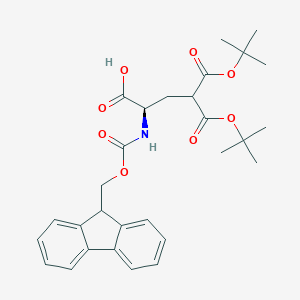

Fmoc-D-Gla(otbu)2-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Gla(otbu)2-OH involves the protection of the γ-carboxyl groups of glutamic acid with tert-butyl esters and the N-terminal protection with 9-fluorenylmethyloxycarbonyl (Fmoc). The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and reagents like piperidine for deprotection steps .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Peptide Bond Formation

Fmoc-D-Gla(otbu)2-OH serves as a building block in solid-phase peptide synthesis (SPPS). The α-amino group (protected by Fmoc) and γ-carboxylic acids (protected by tert-butyl esters) enable controlled sequential coupling:

The tert-butyl esters remain inert during coupling, ensuring only the α-carboxylic acid participates in amide bond formation .

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to expose the α-amino group for subsequent couplings:

| Deprotection Agent | Conditions | Time | Efficiency |

|---|---|---|---|

| 20% Piperidine in DMF | RT, agitation | 10–20 min | >99% |

| DBU/piperidine (2:3 v/v) | RT | 5–10 min | 98% |

Mechanism: Base-induced β-elimination releases the Fmoc group as a fluorenylmethyl byproduct .

tert-Butyl Ester Deprotection

The γ-carboxylic acid tert-butyl esters are removed under acidic conditions post-synthesis:

| Deprotection Agent | Conditions | Time | Efficiency |

|---|---|---|---|

| 95% TFA with scavengers* | RT | 1–2 hrs | >95% |

| HCl in dioxane (4 M) | 0°C to RT | 30 min | 90% |

*Scavengers (e.g., TIPS, H₂O) prevent carbocation side reactions. The liberated γ-carboxyl groups enable calcium binding or mineral interactions .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Gla(otbu)2-OH is primarily utilized as a building block in peptide synthesis. The Fmoc group serves as a protecting group for the amino functionality during the assembly of peptides, while the tert-butyl esters protect the γ-carboxylic acid groups. This protection strategy allows for sequential addition of amino acids without undesired side reactions.

Key Features:

- Molecular Formula : C₁₈H₃₃N₃O₈

- Molar Mass : Approximately 389.47 g/mol

- Synthesis Method : Typically involves coupling reagents and solvents such as DIC (N,N'-diisopropylcarbodiimide) and Oxyma in DMF (N,N-dimethylformamide) under controlled conditions.

Applications in Scientific Research

- Biochemical Research : this compound is essential for synthesizing Gla-containing peptides that are critical for studying protein interactions and functions, particularly in blood coagulation and venom research. Gla residues are found in proteins involved in calcium binding, which is vital for their biological activity.

- Stereoselective Synthesis : Recent studies have demonstrated the use of chiral Cu(II) complexes to enhance the stereoselectivity of this compound synthesis. This method allows for efficient asymmetric synthesis, producing enantiomerically pure amino acids that are crucial for developing specific peptide sequences .

- Peptide Therapeutics : The incorporation of Gla into peptide therapeutics can enhance their efficacy by improving binding interactions with target proteins, especially those involved in calcium-dependent processes. This application is particularly relevant in developing anticoagulant therapies and other medical applications where Gla plays a role .

Case Study 1: Synthesis of Gla-Containing Peptides

In one study, researchers synthesized a Gla-containing peptide using this compound as a building block. The process involved:

- Coupling this compound to a growing peptide chain using standard coupling reagents.

- Cleavage of the Fmoc protecting group under mild conditions to expose the free amino group.

- Subsequent removal of tert-butyl groups under acidic conditions to yield the active Gla residue.

The resulting peptides were analyzed for their biological activity, demonstrating enhanced calcium-binding properties compared to their non-Gla counterparts .

Case Study 2: Development of Anticoagulant Peptides

Another application involved designing anticoagulant peptides that incorporate Gla residues synthesized from this compound. These peptides were tested for their ability to inhibit blood coagulation factors effectively. The study highlighted how the presence of Gla significantly improved the binding affinity and specificity towards calcium ions and target proteins involved in coagulation pathways .

Mecanismo De Acción

The mechanism of action of Fmoc-D-Gla(otbu)2-OH involves its incorporation into peptides where it introduces γ-carboxyglutamic acid residues. These residues can bind calcium ions, which is crucial for the biological activity of certain proteins, such as those involved in blood coagulation .

Comparación Con Compuestos Similares

Fmoc-D-Glu(otbu)-OH: Another Fmoc-protected glutamic acid derivative used in peptide synthesis.

Fmoc-Glu(otbu)-OH: Similar to Fmoc-D-Gla(otbu)2-OH but with different stereochemistry.

Uniqueness: this compound is unique due to its ability to introduce γ-carboxyglutamic acid residues, which are essential for the biological activity of certain proteins. This makes it particularly valuable in the study of blood coagulation and venom peptides .

Actividad Biológica

Fmoc-D-Gla(otbu)2-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-gamma-carboxy-D-glutamic acid-gamma-di-t-butyl ester, is a specialized compound utilized primarily in peptide synthesis. Its significance arises from the incorporation of γ-carboxylic acid functionality, which plays a crucial role in various biological processes, particularly in calcium ion binding and protein interactions.

- Molecular Formula : C29H35NO8

- Molecular Weight : 525.6 g/mol

- CAS Number : 111662-65-8

Biological Significance

This compound is integral to the synthesis of peptides that mimic natural proteins involved in blood coagulation and other physiological processes. The γ-carboxylation of glutamic acid is a rare post-translational modification that enhances the biological activity of certain proteins, particularly those requiring calcium for function, such as clotting factors and some venom-derived peptides.

The mechanism by which this compound exerts its biological effects primarily involves:

- Calcium Ion Chelation : The γ-carboxyl group facilitates the binding of calcium ions, which is essential for the activation of various biological pathways.

- Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), it allows for the incorporation of γ-carboxy-D-glutamic acid into peptides, enhancing their structural and functional properties.

Applications in Research and Medicine

- Peptide Therapeutics : Peptides synthesized with this compound are being explored for their potential as therapeutics targeting specific proteins involved in disease processes.

- Proteomics : This compound serves as a tool in proteomics research, aiding in the study of protein modifications and interactions.

Research Findings

Recent studies have highlighted the utility of this compound in synthesizing biologically active peptides:

- A study demonstrated the successful synthesis of a venom analog using this compound, which exhibited significant bioactivity in assays related to calcium-dependent processes .

- Another research focused on the asymmetric synthesis of this compound, achieving high stereoselectivity through innovative chiral auxiliary methods .

Case Study 1: Venom Analog Synthesis

In a study examining cone snail venoms, researchers synthesized a peptide using this compound that showed enhanced activity due to its ability to bind calcium ions effectively. This peptide was characterized by mass spectrometry and demonstrated potential therapeutic applications .

Case Study 2: Blood Coagulation Factors

Research into blood coagulation factors has shown that peptides containing γ-carboxy-D-glutamic acid enhance calcium binding, crucial for their function. The incorporation of this compound into peptide constructs has been pivotal in understanding these mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C29H35NO8 |

| Molecular Weight | 525.6 g/mol |

| CAS Number | 111662-65-8 |

| Solubility | Soluble in DMF |

| Purity | ≥ 95% (HPLC area%) |

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block for γ-carboxy-D-glutamic acid |

| Therapeutic Development | Potential use in drugs targeting coagulation factors |

| Proteomics | Tool for studying protein modifications |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452854 | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111662-65-8 | |

| Record name | 1,1-Bis(1,1-dimethylethyl) (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111662-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.